3-(2-Chlorophenyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide
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Overview
Description
3-(2-Chlorophenyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a chlorophenyl group, a cyano group, and a pyridinylmethyl group attached to an acrylamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide typically involves the reaction of 2-chlorobenzaldehyde with malononitrile in the presence of a base to form 2-(2-chlorophenyl)-2-cyanoethene. This intermediate is then reacted with 3-pyridinemethanamine under appropriate conditions to yield the desired acrylamide compound. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(2-Chlorophenyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide
- 3-(2-Chlorophenyl)-2-cyano-N-(4-pyridinylmethyl)acrylamide
- 3-(2-Chlorophenyl)-2-cyano-N-(3-pyridinylmethyl)propionamide
Uniqueness
3-(2-Chlorophenyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide is unique due to the specific positioning of the pyridinylmethyl group, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C16H12ClN3O |
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Molecular Weight |
297.74 g/mol |
IUPAC Name |
(E)-3-(2-chlorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C16H12ClN3O/c17-15-6-2-1-5-13(15)8-14(9-18)16(21)20-11-12-4-3-7-19-10-12/h1-8,10H,11H2,(H,20,21)/b14-8+ |
InChI Key |
PCNSCYNEKDWLTM-RIYZIHGNSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NCC2=CN=CC=C2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NCC2=CN=CC=C2)Cl |
Origin of Product |
United States |
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